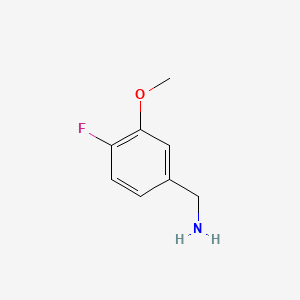
4-Fluoro-3-methoxybenzylamine
概要
説明
4-Fluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H10FNO. It is a white crystalline solid that is immiscible with water. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methoxybenzylamine involves the fluorination of 4-methoxybenzylamine. This can be achieved through a reaction with a fluorinating agent such as Selectfluor under controlled conditions . Another method involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzylamine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions: 4-Fluoro-3-methoxybenzylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-Fluoro-3-methoxybenzoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
4-Fluoro-3-methoxybenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Fluoro-3-methoxybenzylamine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- 4-Fluorobenzylamine
- 3-Fluorobenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Chlorobenzylamine
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .
生物活性
4-Fluoro-3-methoxybenzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the para position and a methoxy group at the meta position of the benzylamine structure. This specific arrangement influences its biological activity and interaction with various receptors.
| Property | Details |
|---|---|
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 185.18 g/mol |
| Melting Point | 219-224 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom may enhance binding affinity due to its electronegative nature, while the methoxy group can influence lipophilicity and solubility, thereby affecting pharmacokinetics.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial properties. A study indicated that it has significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer potential. A structure-activity relationship (SAR) study revealed that analogs of this compound demonstrated growth inhibition in various cancer cell lines, with some exhibiting IC50 values below 4 µM, indicating potent cytotoxic effects .
Neuropathic Pain Management
In preclinical studies, this compound was evaluated for its anti-allodynic effects in neuropathic pain models. The results suggested that it could modulate pain pathways, providing a potential therapeutic avenue for chronic pain management .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cancer Cell Line Testing :
- Mechanistic Insights :
特性
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBODMDXBVNUXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657874 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508177-67-1 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













